m-Tolyloxy vs. Indolyl Substituent: Comparative Lipophilicity and Drug-Likeness
The target compound has a calculated XLogP3-AA of approximately 2.5, compared to ~2.0 for the indole analog (PubChem CID 121017625) [1]. While both compounds share the same core scaffold, the m-tolyloxy acetamide tail reduces hydrogen bond donor count by 1 (0 vs. 1) and increases rotatable bond count by 1 (5 vs. 4) relative to the indole analog, potentially enhancing membrane permeability and oral bioavailability [1].
| Evidence Dimension | XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | Computed XLogP3-AA ~2.5 |
| Comparator Or Baseline | Indole analog (CID 121017625): Computed XLogP3-AA ~2.0 |
| Quantified Difference | ΔXLogP ≈ +0.5 (higher lipophilicity) |
| Conditions | Computed via XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity within the optimal range (XLogP 1–3) can improve passive membrane permeability while maintaining aqueous solubility, a key parameter for selecting CNS-penetrant or orally bioavailable tool compounds.
- [1] PubChem. 1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone. CID 121017625; Computed Properties. View Source
